![molecular formula C28H25N5Na4O21S6 B13409286 Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate CAS No. 124822-87-3](/img/structure/B13409286.png)
Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Remazol Marine Blue is a synthetic dye widely used in various industries, particularly in textile dyeing. It belongs to the class of reactive dyes, which form covalent bonds with the fibers, ensuring high color fastness. The chemical formula of Remazol Marine Blue is C28H25N5Na4O21S6 , and it has a molecular weight of 1051.87 g/mol . This dye is known for its vibrant blue color and excellent solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Remazol Marine Blue involves several steps, starting with the preparation of the anthraquinone backbone, followed by the introduction of sulfonic acid groups to enhance water solubility. The final step involves the attachment of reactive groups that allow the dye to form covalent bonds with textile fibers.
Anthraquinone Backbone Preparation: The anthraquinone backbone is synthesized through the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization and oxidation reactions.
Sulfonation: The anthraquinone derivative is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups, which enhance the dye’s solubility in water.
Attachment of Reactive Groups:
Industrial Production Methods
In industrial settings, the production of Remazol Marine Blue involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Raw Material Handling: High-purity raw materials are used to ensure the quality of the final product.
Reaction Control: Temperature, pressure, and pH are carefully monitored and controlled to optimize the yield and purity of the dye.
Purification: The crude dye is purified through filtration, crystallization, and drying processes to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Remazol Marine Blue undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the anthraquinone structure.
Reduction: Under reducing conditions, the dye can be reduced to its leuco form, which is colorless.
Substitution: The reactive groups in Remazol Marine Blue can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of covalent bonds with textile fibers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Alkaline conditions (pH 10-11) are typically used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products of oxidation are smaller aromatic compounds and carboxylic acids.
Reduction: The major product of reduction is the leuco form of the dye.
Substitution: The major products of substitution are covalently bonded dye-fiber complexes.
科学研究应用
Remazol Marine Blue has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, as well as in the production of colored polymers and inks
作用机制
The mechanism of action of Remazol Marine Blue involves the formation of covalent bonds with nucleophilic groups on textile fibers, such as hydroxyl groups on cellulose. The reactive groups in the dye undergo nucleophilic substitution reactions under alkaline conditions, resulting in the formation of stable dye-fiber complexes. This covalent bonding ensures high color fastness and resistance to washing and light .
相似化合物的比较
Remazol Marine Blue can be compared with other reactive dyes, such as:
Remazol Brilliant Blue R: Similar in structure and application, but differs in the specific reactive groups and color properties.
Remazol Brilliant Orange 3R: Another reactive dye with different chromophore and color properties.
Remazol Brilliant Violet 5R: Similar in application but provides a different color hue.
The uniqueness of Remazol Marine Blue lies in its specific reactive groups and the vibrant blue color it imparts to textiles .
属性
CAS 编号 |
124822-87-3 |
|---|---|
分子式 |
C28H25N5Na4O21S6 |
分子量 |
1051.9 g/mol |
IUPAC 名称 |
tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H29N5O21S6.4Na/c1-51-19-14-21(56(37,38)10-8-54-60(48,49)50)20(52-2)13-18(19)31-33-27-23(58(42,43)44)12-15-11-22(57(39,40)41)26(25(29)24(15)28(27)34)32-30-16-3-5-17(6-4-16)55(35,36)9-7-53-59(45,46)47;;;;/h3-6,11-14,34H,7-10,29H2,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI 键 |
HFPRJSOAOWITGC-UHFFFAOYSA-J |
规范 SMILES |
COC1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)OC)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


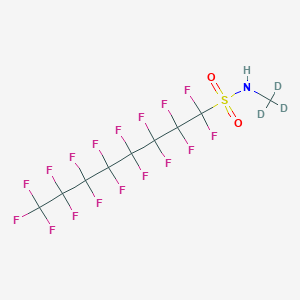
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
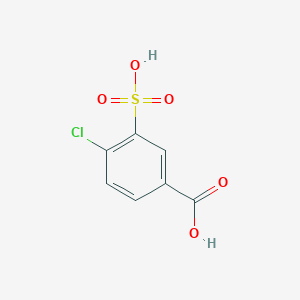
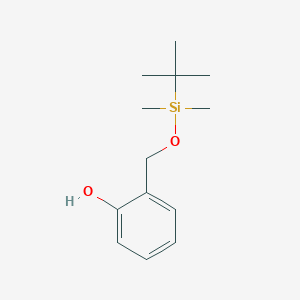
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
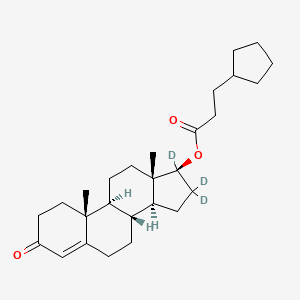
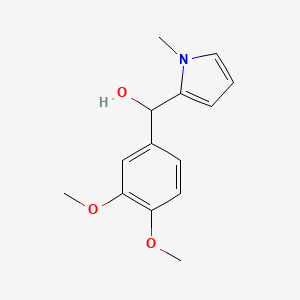
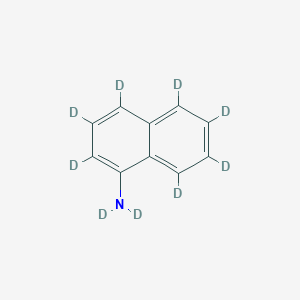
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
